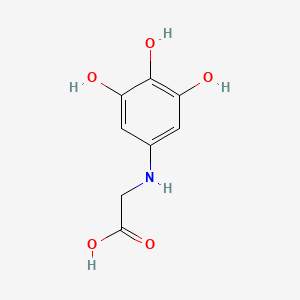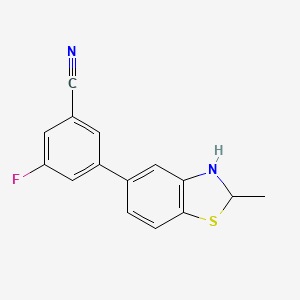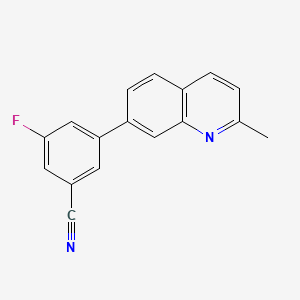![molecular formula C27H29N3O3 B10773013 (2R)-4-{3-[(1S,2R)-2-aminocyclopropyl]phenoxy}-N-benzyl-2-(phenylformamido)butanamide](/img/structure/B10773013.png)
(2R)-4-{3-[(1S,2R)-2-aminocyclopropyl]phenoxy}-N-benzyl-2-(phenylformamido)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NCL-1 est un composé organique synthétique connu pour son rôle d'inhibiteur de la lysine-spécifique déméthylase 1 (LSD1). Ce composé est particulièrement important dans le domaine de la pharmacologie en raison de ses applications thérapeutiques potentielles dans le traitement de diverses maladies, notamment le cancer et l'infection à herpès simplex . Le composé existe sous deux isomères optiques, l'isomère 1S, 2R étant plus actif biologiquement que l'isomère 1R, 2S .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de NCL-1 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de groupes fonctionnels. La voie de synthèse comprend généralement les étapes suivantes :
Formation de la structure de base : La structure de base de NCL-1 est synthétisée à l'aide d'une série de réactions organiques, notamment des réactions de cyclisation et de condensation.
Introduction de groupes fonctionnels : Des groupes fonctionnels tels que des groupes amino et phénoxy sont introduits par des réactions de substitution.
Purification : Le produit final est purifié à l'aide de techniques telles que la recristallisation et la chromatographie pour garantir une pureté élevée.
Méthodes de production industrielle
La production industrielle de NCL-1 implique la mise à l'échelle du processus de synthèse en laboratoire. Cela inclut l'optimisation des conditions de réaction pour augmenter le rendement et réduire les coûts de production. Les méthodes industrielles courantes comprennent :
Traitement par lots : Des réacteurs par lots à grande échelle sont utilisés pour effectuer les réactions de synthèse.
Traitement en flux continu : Des réacteurs à flux continu sont utilisés pour améliorer l'efficacité de la réaction et la constance du produit.
Analyse Des Réactions Chimiques
Types de réactions
NCL-1 subit diverses réactions chimiques, notamment :
Oxydation : NCL-1 peut être oxydé pour former différents états d'oxydation, ce qui peut affecter son activité biologique.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels sur NCL-1.
Substitution : Les réactions de substitution sont couramment utilisées pour introduire ou remplacer des groupes fonctionnels sur la molécule de NCL-1.
Réactifs et conditions courants
Réactifs d'oxydation : Les réactifs d'oxydation courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réactifs de réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont fréquemment utilisés pour les réactions de réduction.
Réactifs de substitution : Les composés halogénés et les nucléophiles sont utilisés dans les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de NCL-1 peut produire divers dérivés oxydés, tandis que les réactions de substitution peuvent produire une gamme de composés NCL-1 substitués.
Applications de la recherche scientifique
NCL-1 a un large éventail d'applications de recherche scientifique, notamment :
Chimie : NCL-1 est utilisé comme réactif en synthèse organique et comme composé modèle pour étudier les mécanismes réactionnels.
Biologie : En recherche biologique, NCL-1 est utilisé pour étudier le rôle de la lysine-spécifique déméthylase 1 dans la régulation des gènes et l'épigénétique.
Médecine : NCL-1 est étudié pour ses applications thérapeutiques potentielles dans le traitement du cancer et des infections virales. Sa capacité à inhiber la lysine-spécifique déméthylase 1 en fait un candidat prometteur pour le développement de médicaments.
Industrie : NCL-1 est utilisé dans le développement de nouveaux matériaux et comme catalyseur dans divers processus industriels.
Mécanisme d'action
NCL-1 exerce ses effets en inhibant l'activité de la lysine-spécifique déméthylase 1. Cette enzyme est impliquée dans la déméthylation des histones, qui joue un rôle crucial dans l'expression et la régulation des gènes. En inhibant cette enzyme, NCL-1 peut modifier les schémas d'expression des gènes, conduisant à divers effets biologiques. Les cibles moléculaires de NCL-1 comprennent le site actif de la lysine-spécifique déméthylase 1, où il se lie et empêche l'enzyme d'interagir avec ses substrats .
Applications De Recherche Scientifique
NCL-1 has a wide range of scientific research applications, including:
Chemistry: NCL-1 is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In biological research, NCL-1 is used to study the role of lysine-specific demethylase 1 in gene regulation and epigenetics.
Medicine: NCL-1 is being investigated for its potential therapeutic applications in treating cancer and viral infections. Its ability to inhibit lysine-specific demethylase 1 makes it a promising candidate for drug development.
Industry: NCL-1 is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
NCL-1 exerts its effects by inhibiting the activity of lysine-specific demethylase 1. This enzyme is involved in the demethylation of histones, which plays a crucial role in gene expression and regulation. By inhibiting this enzyme, NCL-1 can alter gene expression patterns, leading to various biological effects. The molecular targets of NCL-1 include the active site of lysine-specific demethylase 1, where it binds and prevents the enzyme from interacting with its substrates .
Comparaison Avec Des Composés Similaires
NCL-1 est unique par rapport aux autres inhibiteurs de la lysine-spécifique déméthylase 1 en raison de sa structure chimique et de son activité biologique spécifiques. Des composés similaires comprennent :
Tranylcypromine : Un autre inhibiteur de la lysine-spécifique déméthylase 1, mais avec une structure chimique et un mécanisme d'action différents.
GSK-LSD1 : Un inhibiteur puissant et sélectif de la lysine-spécifique déméthylase 1, utilisé dans diverses études de recherche.
ORY-1001 : Un inhibiteur de la lysine-spécifique déméthylase 1 en phase clinique, étudié pour son potentiel thérapeutique dans le traitement du cancer.
NCL-1 se distingue par sa haute sélectivité et sa puissance, ce qui en fait un outil précieux à la fois pour la recherche et les applications thérapeutiques .
Propriétés
Formule moléculaire |
C27H29N3O3 |
|---|---|
Poids moléculaire |
443.5 g/mol |
Nom IUPAC |
N-[(2R)-4-[3-[(1S,2R)-2-aminocyclopropyl]phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide |
InChI |
InChI=1S/C27H29N3O3/c28-24-17-23(24)21-12-7-13-22(16-21)33-15-14-25(30-26(31)20-10-5-2-6-11-20)27(32)29-18-19-8-3-1-4-9-19/h1-13,16,23-25H,14-15,17-18,28H2,(H,29,32)(H,30,31)/t23-,24+,25+/m0/s1 |
Clé InChI |
DTPSXFMGMQOVTG-ISJGIBHGSA-N |
SMILES isomérique |
C1[C@H]([C@@H]1N)C2=CC(=CC=C2)OCC[C@H](C(=O)NCC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
SMILES canonique |
C1C(C1N)C2=CC(=CC=C2)OCCC(C(=O)NCC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B10772943.png)
![benzyl N-[1-[[1-[3-(6-amino-2-methoxypurin-9-yl)propylamino]-1,2-dioxopentan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B10772944.png)


![(5R)-14-(4-chlorophenyl)-5-methyl-6-oxa-11-thia-3,9,14,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),15-pentaen-13-one](/img/structure/B10772956.png)
![5-(2-Methylpyrazol-3-yl)-1,4,5,6-tetrahydrocyclopenta[d]pyrazole-3-carboxylic acid](/img/structure/B10772959.png)
![(4R,5R)-5-[4-[4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-yl)butoxy]phenyl]-3,3-dibutyl-7-(dimethylamino)-1,1-dioxo-4,5-dihydro-2H-1lambda6-benzothiepin-4-ol;methanesulfonate](/img/structure/B10772973.png)


![N-[3-[(3R)-5-amino-3-methyl-2,6-dihydro-1,4-oxazin-3-yl]-4-fluorophenyl]-5-chloro-3-methylpyridine-2-carboxamide](/img/structure/B10772984.png)
![[(4-{4-[(4-Bromophenyl)carbonyl]phenyl}phenyl)methyl](methyl)(prop-2-en-1-yl)amine hydrochloride](/img/structure/B10772991.png)

![14-(4-Chlorophenyl)-5-methyl-6-oxa-11-thia-3,9,14,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),15-pentaen-13-one](/img/structure/B10773021.png)
